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molecular formula C18H14BrCl2N5O2 B1668704 Chlorantraniliprole CAS No. 500008-45-7

Chlorantraniliprole

Cat. No. B1668704
M. Wt: 483.1 g/mol
InChI Key: PSOVNZZNOMJUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09445593B1

Procedure details

The following Example 9 illustrates an alternative preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which can be used to prepare, for example, 3-bromo-N-[4-chloro-2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)-carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide, by further steps illustrated in Examples 5 and 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-N-[4-chloro-2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1.BrC1C=C(C(NC2C(C(NC(C)C)=O)=CC([Cl:38])=CC=2C)=O)N(C2C(Cl)=CC=CN=2)N=1.BrC1C=C(C(NC2C(C(NC)=O)=CC(Cl)=CC=2C)=O)N(C2C(Cl)=CC=CN=2)N=1>>[Cl:38][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl
Step Two
Name
3-bromo-N-[4-chloro-2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC(C)C)Cl)C)C1=NC=CC=C1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC)Cl)C)C1=NC=CC=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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